molecular formula C11H21N3 B6353181 1-Octyl-1H-pyrazol-4-amine CAS No. 1152512-28-1

1-Octyl-1H-pyrazol-4-amine

Cat. No.: B6353181
CAS No.: 1152512-28-1
M. Wt: 195.30 g/mol
InChI Key: QKFWGFLTLFCAOM-UHFFFAOYSA-N
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Description

1-Octyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H21N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The compound features a pyrazole ring substituted with an octyl group at the 1-position and an amino group at the 4-position, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of an appropriate hydrazine derivative with an octyl-substituted ketone or aldehyde. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available starting materials. The process may include steps such as alkylation, cyclization, and amination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

1-Octyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of specialty chemicals.

Comparison with Similar Compounds

    1H-Pyrazol-4-amine: Lacks the octyl group, making it less hydrophobic.

    4-Amino-1-methylpyrazole: Contains a methyl group instead of an octyl group, affecting its solubility and reactivity.

    3-Amino-5-hydroxypyrazole: Features a hydroxyl group, providing different hydrogen bonding capabilities.

Uniqueness: 1-Octyl-1H-pyrazol-4-amine is unique due to its long octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological targets. This makes it a valuable compound for developing molecules with specific pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-octylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-2-3-4-5-6-7-8-14-10-11(12)9-13-14/h9-10H,2-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFWGFLTLFCAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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